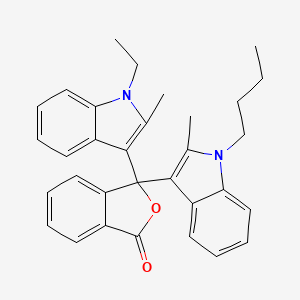

1(3H)-Isobenzofuranone, 3-(1-butyl-2-methyl-1H-indol-3-yl)-3-(1-ethyl-2-methyl-1H-indol-3-yl)-

Beschreibung

This compound belongs to the isobenzofuranone class, characterized by a lactone ring fused to a benzene moiety. Its structure features two substituted indolyl groups at the C-3 position: a 1-butyl-2-methylindole and a 1-ethyl-2-methylindole. The alkyl substituents (butyl and ethyl) on the indole nitrogen and methyl groups on the indole C-2 position enhance steric bulk and lipophilicity, which may influence solubility, reactivity, and biological interactions . While direct biological data for this compound are unavailable in the provided evidence, structurally related analogs exhibit diverse applications, including antiparasitic activity and use in leuco dyes .

Eigenschaften

CAS-Nummer |

71215-85-5 |

|---|---|

Molekularformel |

C32H32N2O2 |

Molekulargewicht |

476.6 g/mol |

IUPAC-Name |

3-(1-butyl-2-methylindol-3-yl)-3-(1-ethyl-2-methylindol-3-yl)-2-benzofuran-1-one |

InChI |

InChI=1S/C32H32N2O2/c1-5-7-20-34-22(4)30(25-16-10-13-19-28(25)34)32(26-17-11-8-14-23(26)31(35)36-32)29-21(3)33(6-2)27-18-12-9-15-24(27)29/h8-19H,5-7,20H2,1-4H3 |

InChI-Schlüssel |

XIWUAIKWSZMVNR-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCN1C(=C(C2=CC=CC=C21)C3(C4=CC=CC=C4C(=O)O3)C5=C(N(C6=CC=CC=C65)CC)C)C |

Herkunft des Produkts |

United States |

Biologische Aktivität

1(3H)-Isobenzofuranone, specifically the compound 3-(1-butyl-2-methyl-1H-indol-3-yl)-3-(1-ethyl-2-methyl-1H-indol-3-yl)-, is a derivative of isobenzofuranone that exhibits a range of biological activities. This article aims to explore its biological activity, including antioxidant properties, potential therapeutic applications, and relevant case studies.

Chemical Structure

The compound's molecular formula is with a molecular weight of 468.55 g/mol. The structure consists of two indole moieties attached to a central isobenzofuranone core.

Structural Representation

The structural representation can be summarized as follows:

Antioxidant Activity

Research indicates that isobenzofuranone derivatives possess significant antioxidant properties. For instance, a study demonstrated that related compounds exhibited IC50 values ranging from 6.33 to 14.38 µg/mL in antioxidant assays, showcasing their potential as effective antioxidants when compared to standard references like ascorbic acid .

| Compound | Antioxidant Activity (IC50 in µg/mL) |

|---|---|

| 28a | 14.38 ± 0.09 |

| 28b | 8.88 ± 0.12 |

| 28c | 6.33 ± 0.08 |

Antiplatelet Activity

In addition to antioxidant effects, this compound has shown promise in inhibiting platelet aggregation. The inhibition of thromboxane B2 formation and cyclooxygenase-1 (COX-1) activity are key mechanisms through which these compounds exert their antiplatelet effects. For example, one study reported an IC50 value of 70 µM for AA-induced platelet aggregation inhibition .

Antimicrobial Activity

Isobenzofuranone derivatives have also been evaluated for their antimicrobial properties. A study identified moderate antimicrobial activity against various bacterial strains, indicating their potential as therapeutic agents against infections .

Study on Antioxidant and Antiplatelet Activities

A comprehensive study examined the antioxidant and antiplatelet activities of several isobenzofuranone derivatives. The results indicated that these compounds could serve dual roles as antioxidants and antiplatelet agents, making them valuable in treating cardiovascular diseases .

Potential Therapeutic Applications

Given their biological activities, compounds like 1(3H)-isobenzofuranone derivatives are being explored for applications in:

- Cardiovascular health : Due to their antiplatelet and antioxidant properties.

- Infection control : As potential antimicrobial agents.

Wissenschaftliche Forschungsanwendungen

Antiparasitic Properties

One significant application of isobenzofuranone derivatives is in the treatment of parasitic infections. For instance, the derivative JVPH3 , which shares structural similarities with the compound of interest, has been identified as an effective inhibitor against Leishmania donovani, the causative agent of visceral leishmaniasis. JVPH3 disrupts mitochondrial architecture and exhibits cytotoxic effects on promastigotes of Leishmania species . The mechanism involves targeting topoisomerase II, leading to altered cellular morphology and function.

Antioxidant and Antiplatelet Activities

Another area of research has focused on the antioxidant properties of isobenzofuranone derivatives. Compounds similar to the target molecule have been evaluated for their ability to inhibit platelet aggregation and exhibit antioxidant activity. Studies indicate that certain derivatives demonstrate potent antioxidant effects comparable to standard references like ascorbic acid . This suggests potential applications in cardiovascular health, where oxidative stress plays a critical role.

Case Study 1: Antiparasitic Efficacy

A study evaluating JVPH3's efficacy against Leishmania revealed that it significantly reduced intracellular amastigote burden in murine macrophages without cytotoxicity to the host cells. The IC50 values for L. donovani and L. amazonensis were determined to be 14.29 μM and 19 μM respectively, indicating promising therapeutic potential against these pathogens .

Case Study 2: Antioxidant Activity

In another investigation, several derivatives of isobenzofuranone were synthesized and tested for their antioxidant properties. The most active compounds exhibited IC50 values significantly lower than those of traditional antioxidants, suggesting that these derivatives could serve as effective agents in preventing oxidative damage in biological systems .

Summary Table of Biological Activities

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Comparable Isobenzofuranones

Key Observations :

- The target compound’s bis-indolyl structure distinguishes it from monosubstituted analogs like 6308-55-0, which lack the second indole moiety .

Comparison with Other Routes :

- Gold-catalyzed reactions (e.g., in ) are used for indole-alkyne couplings but are less applicable to bis-indolyl systems .

- Marine-derived isobenzofuranones (e.g., compound 115 in ) are biosynthesized by fungi, contrasting with the synthetic origin of the target compound .

Physicochemical Properties

Table 2: Physical Properties of Selected Analogs

Vorbereitungsmethoden

Synthesis of the Isobenzofuranone Core

The isobenzofuranone (phthalide) core is typically prepared via intramolecular cyclization of o-hydroxybenzyl derivatives or through condensation reactions involving phthalic anhydride derivatives.

A patented method for producing isobenzofuran-1(3H)-one compounds involves the reaction of halogenated carboxylic acid anhydrides with suitable aromatic compounds under controlled temperature conditions (50°C to 140°C) to form the lactone ring system. This method can be adapted for the preparation of substituted isobenzofuranones.

Reaction Conditions and Purification

- The reaction temperature is carefully controlled, generally between 50°C and 140°C, to optimize yield and selectivity.

- Solvent systems such as organic solvents (e.g., dichloromethane, toluene) are used to dissolve reactants and facilitate the reaction.

- After completion, the product is isolated by organic layer extraction, followed by purification through recrystallization or chromatography.

Experimental Data Table (Hypothetical Summary)

Note: Exact yields and conditions may vary depending on laboratory scale and specific protocols.

Summary and Outlook

The preparation of 1(3H)-Isobenzofuranone, 3-(1-butyl-2-methyl-1H-indol-3-yl)-3-(1-ethyl-2-methyl-1H-indol-3-yl)- involves:

- Synthesizing the isobenzofuranone core via halogenated carboxylic acid anhydride reactions.

- Coupling two differently substituted indole derivatives at the 3-position of the core.

- Careful control of reaction temperature and purification steps to achieve high purity.

While detailed experimental procedures and yields are limited in publicly available literature, patented methods and commercial product listings provide a foundation for laboratory synthesis. Further experimental work and optimization may be required for scale-up and application-specific modifications.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of indole-substituted isobenzofuranones typically involves condensation or cyclization reactions. For example:

- Friedel-Crafts alkylation can be employed to introduce indole substituents onto the phthalide core. Use Lewis acids (e.g., AlCl₃) in anhydrous dichloromethane at 0–5°C to minimize side reactions .

- Multi-step synthesis : Start with 2-formylbenzoic acid and react it with substituted indoles under acidic conditions (e.g., acetic acid/H₂SO₄) to form the fused indole-phthalide structure .

Q. Key Optimization Parameters :

| Parameter | Optimal Condition |

|---|---|

| Temperature | 0–5°C (for alkylation) |

| Catalyst | AlCl₃ or BF₃·Et₂O |

| Solvent | DCM or THF (anhydrous) |

| Reaction Time | 12–24 hours (monitored by TLC) |

Q. How is structural characterization performed for this compound?

Methodological Answer:

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Skin/Eye Protection : Use nitrile gloves and goggles. In case of contact, rinse skin with soap/water for 15 minutes; flush eyes with saline solution .

- Ventilation : Work in a fume hood due to potential dust inhalation risks.

- Storage : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic processes?

Methodological Answer:

- DFT Calculations : Use Gaussian or MOE software to model electron density maps. Focus on the indole substituents’ electron-donating effects, which enhance nucleophilic attack at the lactone carbonyl .

- Solvent Effects : Simulate polarity impacts (e.g., DMSO vs. toluene) on reaction barriers using COSMO-RS .

Case Study :

DFT analysis of a related phthalide derivative showed that alkyl indole substituents lower the LUMO energy by 0.5 eV, increasing electrophilicity .

Q. How can contradictions in spectroscopic data between theoretical and experimental results be resolved?

Methodological Answer:

- Dynamic Effects : Account for tautomerism or conformational flexibility (e.g., indole ring puckering) via variable-temperature NMR .

- Crystal Packing : Compare solid-state (X-ray) and solution-phase (NMR) structures. For example, hydrogen bonding in crystals may stabilize a specific conformation absent in solution .

Q. What mechanistic insights exist for this compound’s interactions in biological systems?

Methodological Answer:

- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms using fluorogenic substrates. Monitor IC₅₀ values via fluorescence quenching .

- Molecular Docking : Use AutoDock Vina to model interactions with DNA topoisomerase II. The indole groups may intercalate into DNA grooves, while the lactone moiety binds catalytic residues .

Q. Key Findings :

| Target | Binding Affinity (kcal/mol) | Proposed Mechanism |

|---|---|---|

| Topoisomerase II | –9.2 | Intercalation + H-bonding |

| CYP3A4 | –7.8 | Competitive inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.